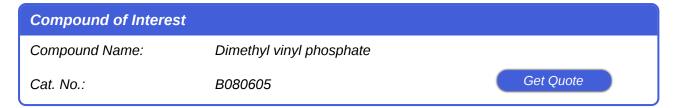


Dimethyl Vinyl Phosphate: A Technical Overview of Synonyms, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dimethyl vinyl phosphate** (CAS Number: 10429-10-4), a member of the organophosphate class of compounds. This document will cover its nomenclature, and in the absence of extensive specific data, will draw upon the broader knowledge of vinyl phosphates to discuss its synthesis, and biological mechanism of action. It is important to note that while there is a significant body of research on the structurally related dimethyl vinylphosphonate (CAS Number: 4645-32-3), specific experimental data for **dimethyl vinyl phosphate** is limited in publicly accessible literature.

Nomenclature and Chemical Identity

Dimethyl vinyl phosphate is known by several alternative names. Clarity in nomenclature is critical to distinguish it from its phosphonate analogue.

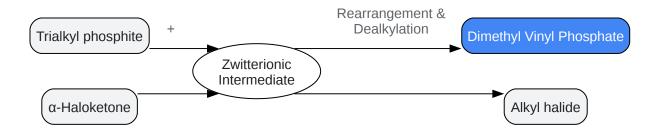


Identifier Type	Value
IUPAC Name	Ethenyl dimethyl phosphate
CAS Number	10429-10-4[1][2][3]
Synonyms	Phosphoric acid vinyldimethyl ester, Phosphoric acid dimethylvinyl ester[3]
Molecular Formula	C4H9O4P[2]
Molecular Weight	152.09 g/mol [1]

Synthesis of Vinyl Phosphates

The synthesis of vinyl phosphates is most notably achieved through the Perkow reaction. This reaction involves the treatment of a trialkyl phosphite with a haloketone, which results in the formation of a dialkyl vinyl phosphate and an alkyl halide.[4] This is a key distinction from the Michaelis—Arbuzov reaction, which would typically yield a beta-keto phosphonate.[4]

Other synthetic routes to related vinyl phosphorus compounds can involve olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions, which are versatile methods for the formation of carbon-carbon double bonds.[1]



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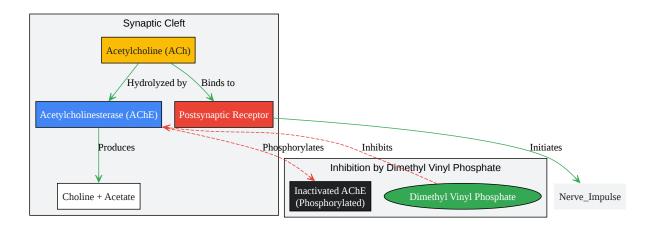
Caption: General schematic of the Perkow reaction for vinyl phosphate synthesis.

Biological Activity and Mechanism of Action



As an organophosphate, **dimethyl vinyl phosphate** is anticipated to act as a cholinesterase inhibitor. This class of compounds is known to interfere with the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine.

The proposed mechanism of action involves the phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase. This inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. While specific kinetic data for the inhibition of acetylcholinesterase by **dimethyl vinyl phosphate** is not readily available, the general mechanism for organophosphates is well-established.[5][6][7][8]



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Caption: Mechanism of cholinesterase inhibition by organophosphates.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **dimethyl vinyl phosphate** are not widely reported in the literature. However, a general procedure for the



synthesis of vinyl phosphates via the Perkow reaction would involve the slow addition of an α -haloketone to a solution of a trialkyl phosphite, often at elevated temperatures. The reaction progress would typically be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Purification is usually achieved by distillation under reduced pressure or column chromatography.

Characterization would involve standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be used to confirm the structure of the molecule.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the P=O and C=C bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

For the assessment of biological activity, an in vitro cholinesterase inhibition assay would be employed. A typical protocol involves:

- Enzyme Preparation: A source of acetylcholinesterase (e.g., from bovine erythrocytes or recombinant human AChE) is prepared in a suitable buffer.
- Inhibitor Incubation: The enzyme is incubated with varying concentrations of dimethyl vinyl
 phosphate for a defined period.
- Substrate Addition: A chromogenic substrate, such as acetylthiocholine, is added.
- Activity Measurement: The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the color change produced by the reaction of the product (thiocholine) with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Conclusion



Dimethyl vinyl phosphate is an organophosphate compound with potential applications stemming from its reactivity and presumed biological activity as a cholinesterase inhibitor. While it shares a mechanistic framework with other well-studied organophosphates, a notable scarcity of specific experimental data for this compound exists in the public domain. Further research is required to fully characterize its physicochemical properties, delineate its biological activity with quantitative metrics, and develop detailed synthetic and analytical protocols. The information provided herein, based on the broader understanding of vinyl phosphates, serves as a foundational guide for researchers and professionals in the fields of chemistry and drug development.

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